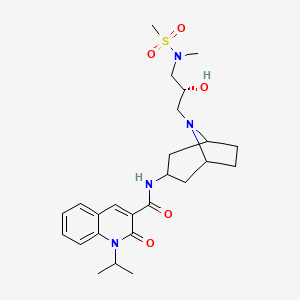Velusetrag

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
GI Motility Disorders
GI motility disorders are a group of conditions that affect the movement of food through the digestive system. Some common symptoms include constipation, diarrhea, bloating, and nausea. Velusetrag acts as a selective serotonin receptor agonist, meaning it mimics the effects of the neurotransmitter serotonin in specific parts of the GI tract []. Serotonin plays a role in regulating gut motility, and Velusetrag's activation of these receptors is thought to stimulate muscle contractions, promoting the passage of food [].
Velusetrag is an investigational drug developed by Theravance Biopharma, primarily targeting gastrointestinal motility disorders. It is a highly selective agonist for the serotonin receptor subtype 5-hydroxytryptamine type 4, commonly referred to as 5-HT4. The chemical formula for Velusetrag is , with a molecular weight of approximately 504.65 g/mol. It has shown promise in treating conditions such as chronic idiopathic constipation, diabetic gastroparesis, and irritable bowel syndrome, particularly in patients who exhibit constipation as a predominant symptom .
Velusetrag acts primarily through its interaction with the 5-HT4 receptor, which leads to enhanced gastrointestinal motility. The mechanism involves the activation of intracellular signaling pathways that promote smooth muscle contraction and accelerate gastric emptying. The drug's selectivity for the 5-HT4 receptor over other serotonin receptors (such as 5-HT2 and 5-HT3) minimizes potential side effects associated with less selective agents .
In clinical trials, Velusetrag has demonstrated significant efficacy in improving bowel movement frequency and consistency in patients suffering from chronic constipation. In one study involving 401 participants, it was found to statistically enhance the frequency of complete spontaneous bowel movements compared to placebo . Additionally, Velusetrag has shown prokinetic effects, such as accelerated gastric emptying and increased intestinal transit time, making it a candidate for treating gastroparesis .
Velusetrag is primarily being investigated for its application in treating various gastrointestinal disorders:
- Chronic Idiopathic Constipation: Enhances bowel movement frequency.
- Gastroparesis: Accelerates gastric emptying in patients with delayed gastric motility.
- Irritable Bowel Syndrome: Potentially alleviates symptoms associated with constipation-predominant forms.
Additionally, emerging research suggests potential cognitive benefits, indicating that Velusetrag may influence neurological functions, particularly in models related to Alzheimer's disease .
Velusetrag interacts selectively with the 5-HT4 receptor, exhibiting minimal affinity for other serotonin receptor subtypes. This selectivity reduces the likelihood of adverse effects commonly associated with non-selective serotonin agonists. Interaction studies have indicated that Velusetrag does not significantly alter the pharmacokinetics of other drugs when administered concurrently, suggesting a favorable safety profile .
Several compounds exhibit similar pharmacological profiles to Velusetrag. Here are some notable examples:
| Compound Name | Mechanism of Action | Selectivity | Clinical Use |
|---|---|---|---|
| Tegaserod | 5-HT4 receptor agonist | Moderate | Irritable bowel syndrome |
| Cisapride | 5-HT4 receptor agonist | Low | Gastroesophageal reflux disease |
| Prucalopride | 5-HT4 receptor agonist | High | Chronic constipation |
| Felcisetrag | 5-HT4 receptor agonist | High | Gastroparesis |
Uniqueness of Velusetrag: Velusetrag stands out due to its high selectivity (>500-fold) for the 5-HT4 receptor compared to other serotonin receptors, which may lead to fewer side effects and a better therapeutic profile for gastrointestinal disorders . Its dual potential for gastrointestinal and cognitive applications further distinguishes it from its peers.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Pharmacology
Mechanism of Action
Other CAS
Wikipedia
Dates
2: Beattie DT, Higgins DL, Ero MP, Amagasu SM, Vickery RG, Kersey K, Hopkins A, Smith JA. An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954. Vascul Pharmacol. 2013 Jan;58(1-2):150-6. doi: 10.1016/j.vph.2012.11.002. Epub 2012 Nov 29. PubMed PMID: 23201772.
3: Long DD, Armstrong SR, Beattie DT, Choi SK, Fatheree PR, Gendron RA, Genov D, Goldblum AA, Humphrey PP, Jiang L, Marquess DG, Shaw JP, Smith JA, Turner SD, Vickery RG. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6048-52. doi: 10.1016/j.bmcl.2012.08.051. Epub 2012 Aug 21. PubMed PMID: 22959244.
4: Goldberg M, Li YP, Johanson JF, Mangel AW, Kitt M, Beattie DT, Kersey K, Daniels O. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study. Aliment Pharmacol Ther. 2010 Nov;32(9):1102-12. doi: 10.1111/j.1365-2036.2010.04456.x. Epub 2010 Sep 22. PubMed PMID: 21039672.
5: Manini ML, Camilleri M, Goldberg M, Sweetser S, McKinzie S, Burton D, Wong S, Kitt MM, Li YP, Zinsmeister AR. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation. Neurogastroenterol Motil. 2010 Jan;22(1):42-9, e7-8. doi: 10.1111/j.1365-2982.2009.01378.x. Epub 2009 Aug 18. PubMed PMID: 19691492; PubMed Central PMCID: PMC2905526.








